molecular formula C13H10BNO3S B8248070 (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid

(4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid

Cat. No.: B8248070
M. Wt: 271.1 g/mol
InChI Key: LBIQMKXSAMTWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid: is a boronic acid derivative that features a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole moiety allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials and catalysts.

Biology and Medicine: Its boronic acid moiety can interact with biological molecules, making it a candidate for enzyme inhibitors or other therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with the active site of enzymes, blocking their activity. The benzothiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to molecular targets .

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative without the benzothiazole moiety.

    (4-(6-Methoxybenzo[d]thiazol-2-yl)phenyl)boronic acid: A similar compound with a methoxy group instead of a hydroxy group.

Uniqueness: (4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid and benzothiazole moieties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

[4-(6-hydroxy-1,3-benzothiazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BNO3S/c16-10-5-6-11-12(7-10)19-13(15-11)8-1-3-9(4-2-8)14(17)18/h1-7,16-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIQMKXSAMTWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.